molecular formula C24H21N5O2 B11208942 N-(4-cyanophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(4-cyanophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11208942
M. Wt: 411.5 g/mol
InChI Key: DVNVAEQMQJIBCC-UHFFFAOYSA-N
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Description

N-(4-CYANOPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CYANOPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenyl and isopropyl groups. The final steps involve the addition of the cyano group and the acetamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolopyrimidine moieties.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and cyano groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the phenyl and pyrrolopyrimidine groups.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Substituted derivatives at the acetamide or cyano positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pyrrolopyrimidine core is known to interact with kinases, which are crucial in cell signaling pathways.

Comparison with Similar Compounds

  • N-(4-CYANOPHENYL)-2-[4-OXO-7-PHENYL-3-(METHYL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE
  • N-(4-CYANOPHENYL)-2-[4-OXO-7-PHENYL-3-(ETHYL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE

Uniqueness: The presence of the isopropyl group in N-(4-CYANOPHENYL)-2-[4-OXO-7-PHENYL-3-(PROPAN-2-YL)-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE distinguishes it from its methyl and ethyl analogs. This structural difference can lead to variations in biological activity and chemical reactivity, making it a unique compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C24H21N5O2/c1-16(2)29-15-26-22-20(18-6-4-3-5-7-18)13-28(23(22)24(29)31)14-21(30)27-19-10-8-17(12-25)9-11-19/h3-11,13,15-16H,14H2,1-2H3,(H,27,30)

InChI Key

DVNVAEQMQJIBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C#N

Origin of Product

United States

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